
Geranylmagnesium bromide, 0.25 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Grignard reagents like Geranylmagnesium bromide are organomagnesium compounds commonly used in organic chemistry for carbon-carbon bond formations . They are usually found in solution forms such as in tetrahydrofuran (THF) .
Synthesis Analysis
Grignard reagents are typically prepared by reacting an organohalide with magnesium in an ether solvent . The reaction is exothermic and proceeds through a single electron transfer mechanism .Molecular Structure Analysis
The molecular structure of a Grignard reagent involves a carbon-magnesium bond. The carbon atom is partially negatively charged, and the magnesium atom is partially positively charged .Chemical Reactions Analysis
Grignard reagents are strong nucleophiles and bases. They can react with a variety of electrophiles, including carbonyl compounds, to form new carbon-carbon bonds .Physical And Chemical Properties Analysis
Grignard reagents are usually colorless solutions, but they can sometimes appear brown due to the presence of side products . They are highly reactive and sensitive to moisture .Wirkmechanismus
Target of Action
Geranylmagnesium bromide is an organometallic compound, specifically a Grignard reagent . Grignard reagents are known for their strong nucleophilic properties and are widely used in organic synthesis. The primary targets of Geranylmagnesium bromide are electrophilic carbon atoms, particularly those present in carbonyl groups of aldehydes, ketones, and esters .
Mode of Action
The mode of action of Geranylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . The carbon-magnesium bond in Geranylmagnesium bromide is polar, with the carbon being nucleophilic. This carbon can form a new carbon-carbon bond with the electrophilic carbon of the carbonyl group, leading to the addition of the geranyl group to the carbonyl compound .
Biochemical Pathways
Geranylmagnesium bromide doesn’t directly participate in any biochemical pathways. For example, it can be used to synthesize geranylgeraniol, a key intermediate in the biosynthesis of terpenes, terpenoids, and steroids .
Result of Action
The primary result of Geranylmagnesium bromide’s action is the formation of new carbon-carbon bonds. This enables the synthesis of a wide range of organic compounds, including complex molecules like natural products and pharmaceuticals . .
Action Environment
The action of Geranylmagnesium bromide is highly dependent on the environment. It requires anhydrous (water-free) and inert conditions, typically achieved using solvents like tetrahydrofuran (THF) . The presence of water or other protic substances can lead to the rapid decomposition of the Grignard reagent. Temperature is another crucial factor, as Grignard reactions are often performed at low temperatures to control the reaction rate .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
magnesium;(6E)-2,6-dimethylocta-2,6-diene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17.BrH.Mg/c1-5-10(4)8-6-7-9(2)3;;/h5,7H,1,6,8H2,2-4H3;1H;/q-1;;+2/p-1/b10-5+;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHRIXWDEJPMGO-XKYXOGKGSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C[CH2-])C)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/[CH2-])/C)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(t-butoxycarbonyl)amide, DABCO adduct](/img/structure/B6306554.png)
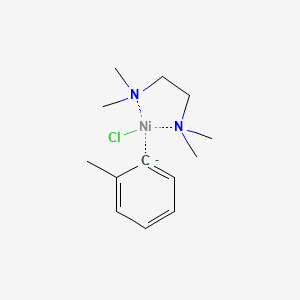
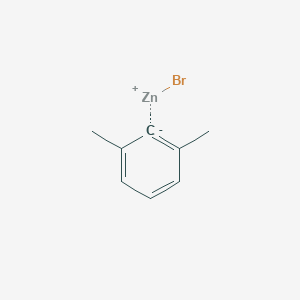

![2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B6306589.png)
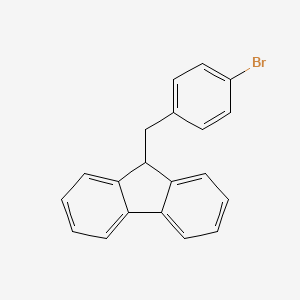
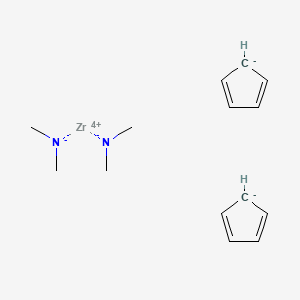


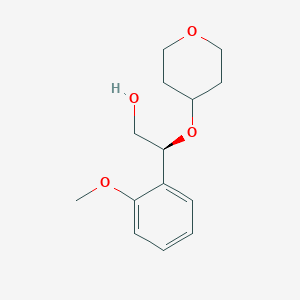
![(3R,3AR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6306642.png)
![t-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B6306649.png)
![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B6306653.png)